N-(1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
Overview
Description
N-(1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Alkylation: The benzimidazole core is then alkylated with 3-(2-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate to introduce the 3-(2-methylphenoxy)propyl group.
Formylation: The final step involves the formylation of the alkylated benzimidazole using formic acid or a formylating agent like ethyl formate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)formamide
- (1-{1-[3-(2-fluorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)formamide
- (1-{1-[3-(2-bromophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)formamide
Uniqueness
N-(1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide is unique due to the presence of the 2-methylphenoxy group, which may impart specific biological activities and chemical properties that differ from its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-8-3-6-11-19(15)25-13-7-12-23-18-10-5-4-9-17(18)22-20(23)16(2)21-14-24/h3-6,8-11,14,16H,7,12-13H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRFKWULPQBIJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C(C)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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